

Spectroscopic data for 3-Bromo-5-methyl-2-phenoxy-pyridine

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Compound of Interest

Compound Name: *3-Bromo-5-methyl-2-phenoxy-pyridine*

Cat. No.: *B8566034*

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An In-depth Technical Guide to the Spectroscopic Data of **3-Bromo-5-methyl-2-phenoxy-pyridine**

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Bromo-5-methyl-2-phenoxy-pyridine**. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and are supplemented with data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

The structure of **3-Bromo-5-methyl-2-phenoxy-pyridine** incorporates a substituted pyridine core, a key heterocycle in medicinal chemistry, and a phenoxy group, forming an aryl ether linkage. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Caption: Molecular structure of **3-Bromo-5-methyl-2-phenoxy-pyridine** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for **3-Bromo-5-methyl-2-phenoxy-pyridine** are based on the additive effects of the substituents on the pyridine and phenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.05	d	1H	H-6
~7.52	d	1H	H-4
~7.40	t	2H	H-3', H-5'
~7.20	t	1H	H-4'
~7.10	d	2H	H-2', H-6'
~2.35	s	3H	H-7 (CH ₃)

Rationale for Predicted Chemical Shifts:

- Pyridine Protons (H-6, H-4): The protons on the pyridine ring are expected to be in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be slightly upfield compared to H-6. Both are expected to appear as doublets due to coupling with each other.
- Phenoxy Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to resonate in the aromatic region of 6.5-8.0 ppm.^[1] The protons ortho and para to the ether linkage (H-2', H-6', and H-4') are typically shifted slightly upfield compared to benzene (7.36 ppm) due to

the electron-donating effect of the oxygen atom, while the meta protons (H-3', H-5') are less affected.[2]

- Methyl Protons (H-7): The methyl protons are attached to the pyridine ring and are expected to have a chemical shift around 2.3-2.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-5-methyl-2-phenoxy-pyridine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tuning and Shimming: Insert the sample into the spectrometer and allow the temperature to equilibrate. Tune the probe for the ^1H frequency and shim the magnetic field to achieve optimal resolution.[4]
- Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).
- Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~162.0	C-2
~155.0	C-1'
~148.5	C-6
~142.0	C-4
~131.0	C-5
~129.5	C-3', C-5'
~124.0	C-4'
~120.0	C-2', C-6'
~118.0	C-3
~18.0	C-7 (CH ₃)

Rationale for Predicted Chemical Shifts:

- **Pyridine Carbons:** The carbon atoms in the pyridine ring typically resonate between 120 and 150 ppm. The C-2 carbon, bonded to the electronegative oxygen and adjacent to the nitrogen, is expected to be the most downfield. The C-3 carbon, attached to the bromine atom, will also be significantly shifted. The C-5 carbon is attached to the methyl group.
- **Phenoxy Carbons:** The carbons of the phenoxy group will appear in the aromatic region (110-160 ppm).[6] The ipso-carbon (C-1'), attached to the ether oxygen, will be the most downfield of the phenyl carbons. The other carbons will have shifts influenced by the ether linkage.
- **Methyl Carbon:** The methyl carbon (C-7) is expected to resonate in the upfield region, typically around 15-20 ppm.

Experimental Protocol for ¹³C NMR Acquisition

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃. [3]

- Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
- Tuning and Shimming: Tune the probe to the ^{13}C frequency and perform shimming.
- Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A standard pulse program like zgpg30 is often used.[7] Key parameters include a spectral width of ~ 220 ppm, a sufficient number of scans for a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on concentration), and a relaxation delay of 2-5 seconds.[8] For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[9]
- Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Perform phase and baseline corrections.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
265/267	High	$[\text{M}]^+$ (Molecular ion)
186	Moderate	$[\text{M} - \text{Br}]^+$
172	Moderate	$[\text{M} - \text{C}_6\text{H}_5\text{O}]^+$
93	Moderate	$[\text{C}_6\text{H}_5\text{O}]^+$
77	High	$[\text{C}_6\text{H}_5]^+$

Rationale for Predicted Fragmentation Pattern:

- Molecular Ion ($[\text{M}]^+$): The molecular ion peak is expected to be prominent due to the presence of aromatic rings which stabilize the radical cation.[10] A characteristic isotopic pattern will be observed due to the presence of bromine, with two peaks of nearly equal intensity at m/z 265 and 267, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively.[11]

- Key Fragments:
 - Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, leading to a fragment at m/z 186.[11]
 - Ether Cleavage: Fragmentation of the ether linkage can occur in two ways. Cleavage of the C-O bond between the pyridine and the oxygen would lead to a fragment at m/z 172. Cleavage on the other side would result in a phenoxy cation at m/z 93.[12]
 - Loss of Phenoxy Group: The loss of the entire phenoxy group as a radical would result in a fragment at m/z 172.
 - Phenyl Cation: A strong peak at m/z 77, corresponding to the phenyl cation ($[C_6H_5]^+$), is a common fragment for compounds containing a phenyl group.[10]

Experimental Protocol for EI-MS Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile solids, a direct insertion probe is suitable.
- Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. [13] This energy is sufficient to cause ionization and reproducible fragmentation.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z .

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (Aromatic)
2980-2850	Medium-Weak	C-H stretching (Methyl)
~1580	Strong	C=C stretching (Pyridine ring)
~1480	Strong	C=C stretching (Phenyl ring)
~1240	Strong	C-O-C stretching (Aryl ether, asymmetric)
~1100	Medium	C-H in-plane bending
~690	Medium	C-Br stretching

Rationale for Predicted Absorption Frequencies:

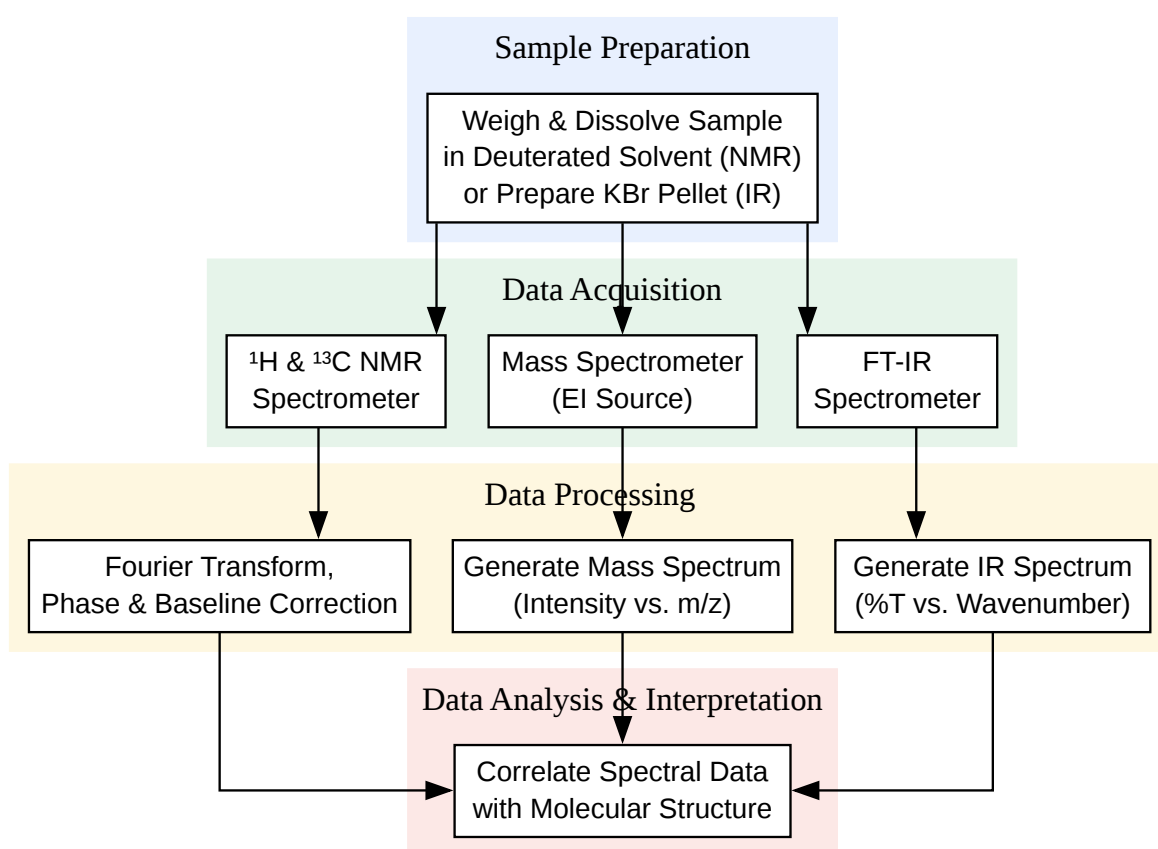
- C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[14] The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
- C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the pyridine and phenyl rings will result in strong absorptions in the 1600-1450 cm⁻¹ range.[15]
- C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond is a characteristic and strong absorption, expected around 1240 cm⁻¹. [16]
- C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 690 cm⁻¹. [15]

Experimental Protocol for FT-IR Acquisition (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Background Spectrum: Record a background spectrum of the empty sample compartment of the FT-IR spectrometer.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

General Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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